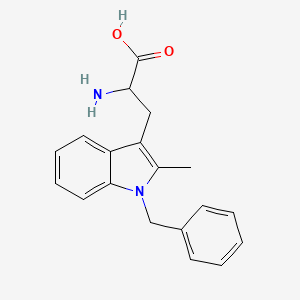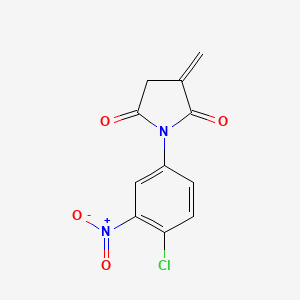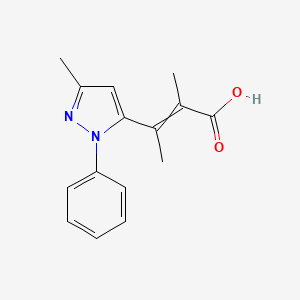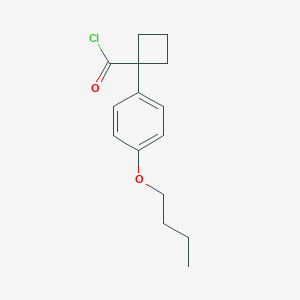
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C15H19ClO2. It is a derivative of cyclobutane, featuring a butoxyphenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride typically involves the reaction of 1-(4-butoxyphenyl)cyclobutanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-(4-butoxyphenyl)cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the butoxyphenyl group can lead to the formation of corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone), room temperature.
Major Products Formed
Amides, esters, and thioesters: from substitution reactions.
1-(4-Butoxyphenyl)cyclobutanol: from reduction reactions.
Phenolic derivatives: from oxidation reactions.
Scientific Research Applications
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl chloride groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonyl chloride: A simpler analogue with a cyclobutane ring and a carbonyl chloride group.
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a chlorophenyl group instead of a butoxyphenyl group.
Uniqueness
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
63201-30-9 |
|---|---|
Molecular Formula |
C15H19ClO2 |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO2/c1-2-3-11-18-13-7-5-12(6-8-13)15(14(16)17)9-4-10-15/h5-8H,2-4,9-11H2,1H3 |
InChI Key |
TVBKUIBOLXSVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(CCC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


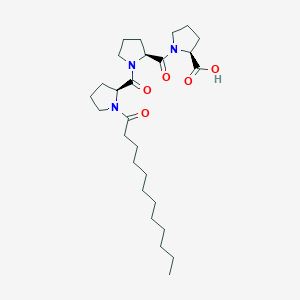
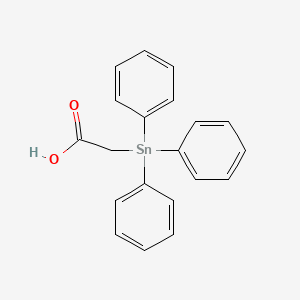
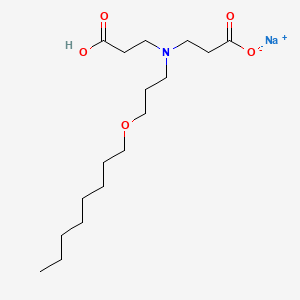
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
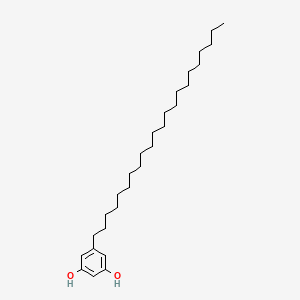

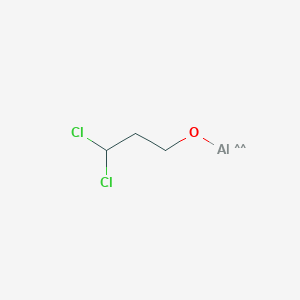
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)


